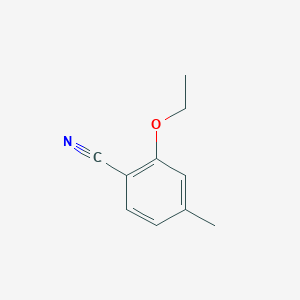

2-Ethoxy-4-methylbenzonitrile

Description

2-Ethoxy-4-methylbenzonitrile is a benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at the 2-position and a methyl group (-CH₃) at the 4-position of the aromatic ring. The ethoxy group is an electron-donating substituent via resonance, while the methyl group contributes inductive electron donation. Such substituents influence the compound’s electronic environment, solubility, and reactivity. Benzonitrile derivatives are widely utilized in organic synthesis, pharmaceuticals, and material science, though applications depend on substituent patterns and steric/electronic effects.

Properties

IUPAC Name |

2-ethoxy-4-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-12-10-6-8(2)4-5-9(10)7-11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMXMTPAFLYNBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Ethoxy-4-methylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-ethoxy-4-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The reaction conditions typically involve the use of acetic anhydride as a dehydrating agent and activated carbon for decolorization .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.

Major Products:

Oxidation: 2-Ethoxy-4-methylbenzoic acid.

Reduction: 2-Ethoxy-4-methylbenzylamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Ethoxy-4-methylbenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Ethoxy-4-methylbenzonitrile with structurally related benzonitrile derivatives, emphasizing substituent effects, physical properties, and applications.

Substituent Effects and Reactivity

- 4-Methoxybenzonitrile (CAS 874-90-8): Substituent: Methoxy (-OCH₃) at the 4-position. The methoxy group strongly donates electrons via resonance, activating the ring toward electrophilic substitution. Compared to the ethoxy group in the target compound, methoxy is smaller, reducing steric hindrance.

2-Ethyl-4-[(phenylmethyl)oxy]benzonitrile (CAS 136593-75-4) :

- Substituents: Ethyl (-CH₂CH₃) at position 2 and benzyloxy (-OCH₂C₆H₅) at position 4.

- The benzyloxy group introduces significant lipophilicity, reducing water solubility. Ethyl, being a pure alkyl group, lacks the electron-donating resonance effects of ethoxy. This compound’s higher molecular weight (237.30 g/mol) may correlate with lower volatility compared to this compound .

4-((2-Fluorobenzyl)oxy)benzonitrile :

- 3-[2-(Dimethylamino)ethoxy]-4-methoxybenzonitrile (CAS 938239-74-8): Substituents: Dimethylaminoethoxy (-OCH₂CH₂N(CH₃)₂) at position 3 and methoxy at position 4. The dimethylamino group is strongly electron-donating, enhancing solubility in polar solvents. The substitution pattern (3,4-disubstituted) may lead to distinct regioselectivity in reactions compared to the target compound’s 2,4-disubstitution .

Physical Properties and Solubility

Key differences in molecular weight and substituent polarity influence solubility and phase behavior:

Data Table: Comparative Analysis of Benzonitrile Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.